molecular formula C13H16N4O2 B8784476 Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8784476
M. Wt: 260.29 g/mol
InChI Key: VLRMKYHACWWZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202858B2

Procedure details

1-Methyl-5-(2-nitro-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester (20.8 g, 72 mmol) from Example E11.1 was dissolved in methanol (330 ml) and hydrogenated over 10% Pd/C catalyst for 4 h. The mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to give a white solid identified as the title compound (16.2 g, 87%).
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:21])[C:10]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-])=O)=[O:5])[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:21])[C:10]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1NC1=C(C=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
330 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1NC1=C(C=CC=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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